molecular formula C22H17N5O3 B2568263 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034440-54-3

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide

Cat. No.: B2568263
CAS No.: 2034440-54-3
M. Wt: 399.41
InChI Key: WRFRIIKYUHIKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[c]isoxazole core fused with a phenyl group at position 3. The carboxamide linker bridges the benzoisoxazole and oxadiazole systems, a structural motif common in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O3/c1-27-11-5-8-18(27)21-24-19(29-26-21)13-23-22(28)15-9-10-17-16(12-15)20(30-25-17)14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFRIIKYUHIKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

  • The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets, such as enzymes or receptors.

  • It can bind to active sites or modulate pathways involved in cellular processes, influencing biochemical reactions or signaling pathways.

Comparison with Similar Compounds

Heterocyclic Core Variations

  • Benzo[c]isoxazole vs. Pyrazole/Thiazole/Oxazole: The benzo[c]isoxazole in the target compound provides greater rigidity and planarity compared to monocyclic pyrazole or thiazole systems (e.g., compounds from ). This may enhance binding to flat enzymatic pockets, such as ATP-binding sites in kinases.
  • 1,2,4-Oxadiazole vs. 1,2-Oxazole : The 1,2,4-oxadiazole ring in the target compound offers higher metabolic stability than 1,2-oxazole (as in ) due to reduced susceptibility to hydrolysis .

Substituent Effects

  • Methylpyrrole vs.
  • Carboxamide Linker: The carboxamide group in the target compound is structurally analogous to those in diarylpyrazole carboxamides (e.g., ), which are known for COX-2 inhibition. However, the benzoisoxazole core may redirect selectivity toward kinase targets.

Pharmacological Performance

In contrast:

  • Compound 5a-c () exhibits COX-2 selectivity (IC₅₀ < 2.5 µM), likely due to its diarylpyrazole scaffold.
  • Compound I () shows anticancer activity via thiazole-mediated apoptosis, a mechanism less probable for the target compound given its lack of thiazole or alkylamide groups.

Biological Activity

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • A benzo[c]isoxazole core,
  • An oxadiazole moiety,
  • A pyrrole ring,
  • A phenyl group.

These structural components contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxadiazole and isoxazole rings are known for their roles in modulating enzyme activity and receptor binding. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.

Antioxidant Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives of isochromenones have been shown to possess antioxidant capabilities surpassing those of conventional antioxidants like ascorbic acid . The antioxidant activity can be quantified using assays such as the DPPH assay, where the compound demonstrated a notable reduction in free radicals.

Antiplatelet Activity

In vitro assays have revealed that compounds structurally related to our target compound exhibit potent antiplatelet activity. Some analogues were found to inhibit arachidonic acid-induced platelet aggregation more effectively than aspirin . This suggests that this compound may also possess similar therapeutic potential.

Antifungal Activity

A series of benzamide derivatives containing the 1,2,4-oxadiazole moiety were synthesized and tested for antifungal activity. Some derivatives showed superior antifungal efficacy compared to established antifungal agents like pyraclostrobin . This indicates that our compound could be explored further for its antifungal properties.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have provided insights into how modifications in the chemical structure influence biological activity. For example:

  • The presence of electron-donating groups on the phenyl ring significantly enhances cytotoxicity against cancer cell lines.
  • Modifications in the oxadiazole moiety can alter the binding affinity towards target enzymes or receptors.

Toxicity Studies

Toxicity assessments using zebrafish embryos have shown that certain derivatives exhibit low toxicity profiles while maintaining biological activity . This is crucial for developing potential therapeutic agents with minimal side effects.

Data Tables

Biological ActivityAssay TypeEfficacyReference
AntioxidantDPPHHigh
AntiplateletAA-inducedSuperior to Aspirin
AntifungalIn vitroBetter than Pyraclostrobin

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step reactions, typically starting with the formation of the 1,2,4-oxadiazole and benzo[c]isoxazole moieties. A general procedure includes:

  • Coupling reactions : Use of DMF as a solvent and K₂CO₃ as a base for nucleophilic substitution (e.g., alkylation of thiol intermediates) .
  • Functional group protection : The pyrrole and oxadiazole groups may require temporary protection to avoid side reactions.
  • Optimization : Temperature control (room temperature to 80°C) and solvent polarity adjustments (e.g., toluene for hydrophobic intermediates) can enhance yields .
  • Validation : Monitor reactions via TLC and confirm intermediates via ¹H NMR .

Basic: How can spectroscopic techniques validate the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the integration of aromatic protons (e.g., phenyl, pyrrole) and carboxamide carbonyl signals. For example, benzo[c]isoxazole protons typically resonate at δ 7.2–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ ion for C₂₃H₁₉N₅O₃: 424.137).
  • Infrared Spectroscopy (IR) : Detect characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Core modifications : Compare analogs like N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide (replacing pyrrole with furan) to assess the impact of heterocyclic electronics on target binding .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate solubility and receptor affinity .
  • Bioisosteric replacements : Substitute the oxadiazole with 1,3,4-thiadiazole to evaluate metabolic stability .
  • Data-driven design : Use X-ray crystallography or molecular docking to map interactions with biological targets (e.g., kinase active sites) .

Advanced: What experimental strategies resolve contradictions in biological activity data across assays?

  • Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell line viability).
  • Orthogonal assays : Combine enzymatic inhibition assays with cellular viability tests (e.g., MTT assays) to confirm mechanism-specific effects .
  • Metabolic profiling : Use LC-MS to identify metabolites that may interfere with activity .
  • Structural validation : Reconfirm compound identity post-assay via NMR to rule out degradation .

Advanced: How can solubility and stability challenges be addressed in formulation for in vivo studies?

  • Co-solvent systems : Use DMSO:PEG 400 (1:4) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • pH adjustment : Ionize the carboxamide group in buffered solutions (pH 7.4) to improve dissolution.
  • Stability studies : Conduct accelerated degradation tests under UV light and humidity to identify labile groups (e.g., oxadiazole ring hydrolysis) .

Advanced: What computational tools are effective for predicting pharmacokinetic properties?

  • ADME modeling : Use SwissADME or ADMETLab to predict permeability (LogP), CYP450 interactions, and bioavailability.
  • Quantum mechanics (QM) : Calculate electrostatic potential maps to identify reactive sites prone to metabolic oxidation .
  • Molecular dynamics (MD) : Simulate binding kinetics with plasma proteins (e.g., albumin) to estimate half-life .

Advanced: How can structural analogs inform toxicity profiling?

  • Comparative toxicology : Evaluate analogs like N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide for hepatotoxicity trends using HepG2 cell assays .
  • Reactive metabolite screening : Use glutathione trapping assays to detect electrophilic intermediates formed via CYP450 metabolism .
  • In silico alerts : Apply Derek Nexus to flag structural motifs (e.g., pyrrole) linked to genotoxicity .

Advanced: What strategies mitigate synthetic bottlenecks in scaling up from mg to gram quantities?

  • Catalyst optimization : Switch from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery .
  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization reactions) to improve safety and yield .
  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .

Key Considerations

  • Data cross-validation : Always corroborate synthetic, analytical, and biological data to ensure reproducibility.
  • Ethical sourcing : Avoid vendors flagged as unreliable (e.g., BenchChem) and prioritize peer-reviewed synthetic protocols .
  • Open science : Share negative results (e.g., failed coupling reactions) to accelerate community-wide SAR development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.